Methyl 3-nitro-L-phenylalaninate

Description

BenchChem offers high-quality Methyl 3-nitro-L-phenylalaninate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-nitro-L-phenylalaninate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

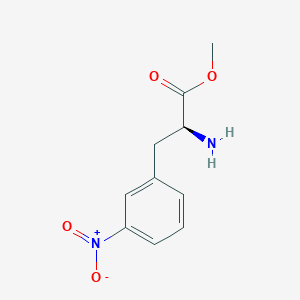

methyl (2S)-2-amino-3-(3-nitrophenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-16-10(13)9(11)6-7-3-2-4-8(5-7)12(14)15/h2-5,9H,6,11H2,1H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNVQGBXSRKLSX-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=CC=C1)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00703726 |

Source

|

| Record name | Methyl 3-nitro-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76604-97-2 |

Source

|

| Record name | Methyl 3-nitro-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-nitro-L-phenylalaninate

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of Methyl 3-nitro-L-phenylalaninate. As a derivative of the essential amino acid L-phenylalanine, this compound incorporates a methyl ester and a meta-positioned nitro group, bestowing it with unique physicochemical and reactive characteristics. These features make it a valuable building block in medicinal chemistry and biochemical research, particularly in the development of novel therapeutics and peptide-based tools. This document is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights into its handling, synthesis, and application.

Introduction: A Molecule of Strategic Importance

Methyl 3-nitro-L-phenylalaninate is a synthetic amino acid derivative that holds significant interest for chemical and pharmaceutical research. The molecule's architecture is based on the L-phenylalanine scaffold, which is fundamental to countless biological processes. The strategic introduction of two key functional groups—a methyl ester at the carboxyl terminus and a nitro group at the meta-position (C-3) of the phenyl ring—dramatically alters its properties compared to the parent amino acid.

The nitro group, a potent electron-withdrawing moiety, increases the molecule's polarity and provides a reactive handle for further chemical modifications, such as reduction to an amine.[1][2] This feature is particularly valuable in creating libraries of compounds for structure-activity relationship (SAR) studies. The methyl ester enhances the compound's lipophilicity, a critical parameter that can improve its solubility in organic solvents and potentially influence its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.[1] The "magic methyl" effect, where the addition of a methyl group can profoundly enhance biological activity, is a well-documented strategy in drug design, often improving metabolic stability and binding affinity.[3][4]

This guide will delve into the core chemical attributes of Methyl 3-nitro-L-phenylalaninate, providing a robust framework for its use in advanced research applications.

Physicochemical and Structural Properties

The unique combination of a chiral amino acid backbone, an aromatic nitro group, and a methyl ester dictates the compound's physical and chemical behavior.

Key Property Summary

| Property | Value | Source(s) |

| IUPAC Name | Methyl (2S)-2-amino-3-(3-nitrophenyl)propanoate | [5] |

| Synonyms | 3-Nitro-L-phenylalanine methyl ester | [6] |

| CAS Number | 20299-36-9 (for hydrochloride salt) | [6] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [7] |

| Molecular Weight | 224.21 g/mol | [7] |

| Appearance | White to off-white or slightly pale yellow crystalline powder/solid | [8] |

| Melting Point | 78°C (for the related methyl 3-nitrobenzoate) | |

| Solubility | Soluble in organic solvents like ethanol and methanol; variable in water.[1][8] |

Structural Analysis and Causality

The properties of Methyl 3-nitro-L-phenylalaninate are a direct consequence of its constituent functional groups:

-

The Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution. It significantly increases the polarity of the molecule and serves as a versatile precursor, most commonly for reduction to an amino group, enabling further derivatization.

-

The Methyl Ester (-COOCH₃): Esterification of the parent carboxylic acid with methanol increases lipophilicity. This is a common prodrug strategy to enhance membrane permeability.[1] The ester is susceptible to hydrolysis under acidic or basic conditions, reverting to the parent carboxylic acid.

-

The Chiral Center (L-configuration): The stereochemistry at the alpha-carbon is critical for biological recognition. Enzymes, receptors, and transporters are highly stereoselective, and the L-configuration ensures that the molecule can interact with biological systems that recognize natural amino acids.[9]

Synthesis and Spectroscopic Characterization

The synthesis of Methyl 3-nitro-L-phenylalaninate is typically a two-step process starting from L-phenylalanine. The primary challenge lies in controlling the regioselectivity of the nitration reaction.

Synthetic Workflow

The general synthetic pathway involves:

-

Nitration of L-Phenylalanine: This is an electrophilic aromatic substitution reaction. Treating L-phenylalanine with a nitrating mixture (concentrated nitric and sulfuric acids) at low temperatures yields a mixture of nitrated isomers.[10][11] While the para- (4-nitro) isomer is often the major product due to the activating, ortho-para directing nature of the alkyl substituent, the meta- (3-nitro) isomer is also formed and must be separated chromatographically.

-

Fischer Esterification: The resulting 3-nitro-L-phenylalanine is then esterified using methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or concentrated sulfuric acid, to yield the methyl ester.

Diagram: Synthetic Workflow

Caption: General two-step synthesis of Methyl 3-nitro-L-phenylalaninate.

Experimental Protocol: Synthesis

Self-Validating System: The success of each step is validated by characterization (TLC, melting point) before proceeding, ensuring the integrity of the final product.

Step 1: Nitration of L-Phenylalanine

-

Carefully add 10.0 g of L-phenylalanine to 20 mL of concentrated sulfuric acid in a flask, keeping the temperature at 0°C with an ice bath.[10]

-

Slowly add a pre-cooled mixture of 4.0 mL concentrated nitric acid and 4.0 mL concentrated sulfuric acid dropwise, ensuring the reaction temperature does not exceed 10°C.[12]

-

Stir the mixture at 0-5°C for 15-20 minutes after the addition is complete.[10]

-

Pour the reaction mixture onto 200 g of crushed ice and neutralize carefully with a base (e.g., lead carbonate or sodium hydroxide solution) to precipitate the nitrated products.

-

Filter the crude product and purify using column chromatography to isolate the 3-nitro-L-phenylalanine isomer.

Step 2: Esterification of 3-Nitro-L-phenylalanine

-

Suspend the purified 3-nitro-L-phenylalanine (5.0 g) in 50 mL of anhydrous methanol and cool to 0°C.

-

Slowly add thionyl chloride (2.0 mL) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the product.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain pure Methyl 3-nitro-L-phenylalaninate hydrochloride.

Spectroscopic Characterization

Confirming the structure and purity of the final compound is paramount.

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons (shifted downfield due to the nitro group), a triplet or doublet of doublets for the α-proton, two distinct signals for the diastereotopic β-protons, and a sharp singlet around 3.7 ppm for the methyl ester protons.[13][14]

-

¹³C NMR (Carbon NMR): Key signals include the ester carbonyl carbon (~170-175 ppm), aromatic carbons (120-150 ppm), the α-carbon (~55 ppm), the methyl ester carbon (~52 ppm), and the β-carbon (~37 ppm).[13][14]

-

IR (Infrared) Spectroscopy: Characteristic absorption bands confirm the presence of key functional groups:

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺.

Reactivity, Stability, and Handling

Chemical Stability and Storage

Methyl 3-nitro-L-phenylalaninate is generally stable under standard laboratory conditions. However, to ensure its integrity, it should be stored in a tightly sealed container in a cool, dry, and dark environment.[16][17] It is incompatible with strong oxidizing agents, strong acids, and strong bases, which can promote decomposition or hydrolysis of the ester.[16]

Key Reactions

-

Reduction of the Nitro Group: The most significant reaction is the reduction of the nitro group to a primary amine (3-amino-L-phenylalanine methyl ester). This is commonly achieved using catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or chemical reducing agents like tin(II) chloride (SnCl₂). This transformation opens up a vast chemical space for synthesizing new derivatives.

-

Amine Reactivity: The primary amine of the amino acid backbone can undergo standard reactions such as N-acylation or N-alkylation, allowing for its incorporation into peptide chains or modification with other functional groups.[18]

-

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This can be a deliberate step to unmask the acid functionality or an unwanted side reaction.[19]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[17]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Applications in Drug Discovery and Development

The unique structure of Methyl 3-nitro-L-phenylalaninate makes it a versatile tool for medicinal chemists.

-

Scaffold for Novel Therapeutics: It serves as an excellent starting material for synthesizing more complex molecules. The nitro group can be reduced to an amine, which can then be functionalized to explore interactions with biological targets. This approach is widely used in developing agents for cancer, infectious diseases, and neurological disorders.[2][20][21]

-

Peptide Modification: Incorporating this non-canonical amino acid into peptides can alter their conformation, stability, and biological activity. The nitro-functionalized phenyl ring can act as a probe to study peptide-protein interactions.[20]

-

Prodrug Design: The methyl ester functionality exemplifies a classic prodrug strategy to enhance lipophilicity and improve cell permeability, which can be crucial for reaching intracellular targets.[1]

Diagram: Role in Drug Discovery

Caption: Versatility of the molecule as a starting point for therapeutic development.

Conclusion

Methyl 3-nitro-L-phenylalaninate is more than just a simple amino acid derivative; it is a strategically designed chemical entity with significant potential. Its combination of a biologically relevant chiral scaffold, a lipophilicity-enhancing methyl ester, and a highly versatile nitro group makes it an invaluable asset for researchers and scientists. Understanding its chemical properties, reactivity, and synthetic pathways, as outlined in this guide, is essential for leveraging its full potential in the rational design of next-generation therapeutics and advanced biochemical probes.

References

-

4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (2020). PMC. [Link]

-

A two step synthesis of methyl 3-nitrobenzene. N/A. [Link]

-

Consider the spectral data for methyl l-phenylalaninate.... (2022). Transtutors. [Link]

- Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.

-

how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?. Chegg. [Link]

-

3-Nitro-L-phenylalanine. PubChem. [Link]

-

Practical Chemistry 2008 – Student Instruction Sheet. N/A. [Link]

-

Synthesis of p-nitrophenylalanine. PrepChem.com. [Link]

-

Study on the synthesis of L-4-nitrophenylalanine. (2025). ResearchGate. [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). PMC. [Link]

-

An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. (2022). Frontiers. [Link]

-

Structure reactivity analysis for Phenylalanine and Tyrosine. (2021). ResearchGate. [Link]

-

Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC. [Link]

- Dahlqvist, K. I. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1222-1226.

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]

-

N-Methyl-3-nitro-p-phenylenediamine. PubChem. [Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). PMC. [Link]

-

3-Methyl-D-phenylalanine. PubChem. [Link]

-

Benzene, 1-methyl-3-nitro-. NIST WebBook. [Link]

-

L-3-phenylalanine, methyl ester, hydrochloride - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

The Methylation Effect in Medicinal Chemistry. (2011). LASSBIO. [Link]

Sources

- 1. CAS 81677-60-3: L-Phenylalanine,4-nitro-, methyl ester [cymitquimica.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 5. 3-Nitro-L-phenylalanine | C9H10N2O4 | CID 2761812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. a2bchem.com [a2bchem.com]

- 7. 3-Nitro-L-phenylalanine | CAS 19883-74-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Methyl L-phenylalaninate hydrochloride | 7524-50-7 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. issr.edu.kh [issr.edu.kh]

- 13. (Solved) - Consider the spectral data for methyl l-phenylalaninate hydrochloride (Figs. 24.9 and 24.10). a. In. (1 Answer) | Transtutors [transtutors.com]

- 14. homework.study.com [homework.study.com]

- 15. Benzene, 1-methyl-3-nitro- [webbook.nist.gov]

- 16. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 18. asianpubs.org [asianpubs.org]

- 19. Frontiers | An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters [frontiersin.org]

- 20. chemimpex.com [chemimpex.com]

- 21. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Structural and Synthetic Analysis of Methyl 3-nitro-L-phenylalaninate

Executive Summary

Methyl 3-nitro-L-phenylalaninate (CAS: 20299-36-9 for the hydrochloride salt) is a non-canonical amino acid derivative widely employed as a chiral building block in medicinal chemistry. Structurally, it consists of an L-phenylalanine scaffold modified with a nitro group at the meta (3-) position of the phenyl ring and a methyl ester protecting group at the C-terminus.

This compound serves as a critical intermediate for synthesizing 3-amino-L-phenylalanine , a scaffold used to introduce conformational constraints in peptidomimetics or to create libraries of urea/amide-linked inhibitors. Its unique electronic profile—driven by the electron-withdrawing nitro group—alters the pKa of the ammonium group and the lipophilicity of the side chain, making it a valuable probe for structure-activity relationship (SAR) studies.

Part 1: Molecular Architecture & Stereochemistry

Structural Identity

The molecule is defined by three distinct functional regions:

-

The Alpha-Amino Ester Core: Provides the chiral center (S-configuration) and handles for peptide coupling.

-

The Aromatic Side Chain: A phenyl ring acting as a hydrophobic pharmacophore.

-

The Nitro Substituent: Located at the meta position, this group acts as a strong hydrogen bond acceptor and significantly reduces the electron density of the aromatic ring.

| Feature | Specification |

| IUPAC Name | Methyl (2S)-2-amino-3-(3-nitrophenyl)propanoate |

| Molecular Formula | |

| Molecular Weight | 224.21 g/mol (Free base) |

| Chirality | L-isomer (S-configuration) |

| Electronic Effect | Nitro group ( |

Pharmacophore Visualization

The following diagram illustrates the connectivity and key interaction points of the molecule.

Part 2: Synthetic Pathways

Synthesizing Methyl 3-nitro-L-phenylalaninate requires careful selection of the route to ensure regioselectivity. Direct nitration of phenylalanine often yields a mixture of isomers (predominantly para), making de novo synthesis or chromatographic separation necessary for high purity.

Route A: Direct Nitration (Industrial/Scale-up)

While direct nitration of L-phenylalanine is cost-effective, it typically favors the para (4-nitro) isomer due to the steric bulk of the amino acid side chain, despite the protonated ammonium group being meta-directing.

-

Reagents: Fuming

, Conc. -

Challenge: Separation of 3-nitro (meta) from 4-nitro (para) isomers requires fractional crystallization or HPLC.

-

Esterification: The purified acid is esterified using Thionyl Chloride (

) in Methanol.

Route B: Alkylation of Glycine Equivalents (High Specificity)

For research-grade purity, the "O'Donnell" or "Schöllkopf" method is preferred. This route builds the amino acid side chain using a pre-functionalized 3-nitrobenzyl halide, guaranteeing the position of the nitro group.

Protocol:

-

Alkylation: React a glycine Schiff base (e.g., benzophenone imine of glycine ethyl ester) with 3-nitrobenzyl bromide under phase-transfer catalysis (PTC).

-

Hydrolysis: Acidic hydrolysis removes the protecting groups to yield 3-nitro-L-phenylalanine.

-

Esterification: Treatment with

yields the target methyl ester.

Part 3: Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR). The nitro group at the 3-position exerts a strong deshielding effect on the aromatic protons, creating a distinct pattern compared to the unsubstituted or 4-nitro analogs.

Predicted NMR Profile (300 MHz, )

Note: Chemical shifts are estimated based on substituent effects relative to L-phenylalanine methyl ester.

| Proton Position | Multiplicity | Approx. Shift ( | Structural Insight |

| H-2 (Aromatic) | Singlet (broad) | 8.10 - 8.20 | Most deshielded; sandwiched between alkyl and nitro groups. |

| H-4 (Aromatic) | Doublet | 8.00 - 8.10 | Ortho to nitro; para to alkyl side chain. |

| H-6 (Aromatic) | Doublet | 7.60 - 7.70 | Ortho to alkyl side chain; para to nitro. |

| H-5 (Aromatic) | Triplet | 7.50 - 7.60 | Meta to both substituents; least affected aromatic proton. |

| Alpha-CH | Triplet/dd | 4.40 - 4.50 | Characteristic alpha-proton of amino esters. |

| Methoxy (-OCH3) | Singlet | 3.65 - 3.75 | Methyl ester singlet. |

| Beta-CH2 | Multiplet | 3.20 - 3.40 | Diastereotopic benzylic protons. |

Mass Spectrometry

-

Expected Molecular Ion

: 225.08 m/z (Free base). -

Fragmentation: Loss of methoxy group (

) and loss of nitro group (

Part 4: Functional Utility in Drug Discovery

Precursor for Library Synthesis

The primary utility of Methyl 3-nitro-L-phenylalaninate is as a "masked" aniline. The nitro group is stable to many peptide coupling conditions but can be selectively reduced (using

-

Application: This aniline can then be derivatized with acid chlorides, isocyanates, or sulfonyl chlorides to generate diverse libraries of inhibitors targeting the S1 or S1' pockets of proteases.

Conformational Probes

The electron-withdrawing nature of the nitro group reduces the electron density of the phenyl ring (Quadrupole moment alteration). This is used to probe:

-

Pi-Cation Interactions: Testing if a receptor binding pocket relies on cation-

interactions (which would be weakened by the nitro group). -

Pi-Stacking: Modulating the strength of parallel or T-shaped

-stacking interactions in protein-ligand complexes.

References

- Source: Chem-Impex International.

-

Nitration of Phenylalanine (Regioselectivity Discussion)

- Source: PrepChem. "Synthesis of p-nitrophenylalanine.

-

URL:[Link]

-

General NMR Data for Phenylalanine Esters

-

Applications in Peptide Synthesis

- Source: Asian Journal of Chemistry. "Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.

-

URL:[Link]

Sources

A Comprehensive Technical Guide to Understanding and Determining the pKa Values of Methyl 3-nitro-L-phenylalaninate Derivatives

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's ionization constant (pKa) is not merely an academic exercise; it is a cornerstone of rational drug design. The pKa dictates a molecule's charge state at a given pH, which in turn profoundly influences its solubility, permeability across biological membranes, protein binding, and ultimately, its pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide provides an in-depth exploration of the theoretical and practical aspects of determining the pKa values of methyl 3-nitro-L-phenylalaninate derivatives, a class of compounds with significant potential in medicinal chemistry.

As a Senior Application Scientist, the following sections are structured to provide not just procedural steps, but a foundational understanding of the principles at play, ensuring that the described protocols are robust, self-validating, and grounded in established scientific theory.

The Critical Role of pKa in Drug Discovery and Development

The ionization state of a drug molecule is a pivotal physicochemical property that governs its behavior in the physiological environment.[2][3] The pKa value is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms.[4] This equilibrium has far-reaching consequences:

-

Absorption and Permeability: Generally, the non-ionized form of a drug is more lipophilic and can more readily diffuse across the lipid bilayers of cell membranes, such as the gastrointestinal tract and the blood-brain barrier.[1][5] For an acidic compound like a 3-nitrophenylalanine derivative, a lower pH environment (e.g., the stomach) will favor the protonated, more absorbable form.

-

Solubility: The ionized form of a drug is typically more water-soluble.[1] This is crucial for formulation and for ensuring adequate concentrations in the aqueous environment of the bloodstream.

-

Distribution: The extent to which a drug distributes into different tissues is influenced by its ability to cross membranes and its binding to plasma proteins, both of which are affected by its ionization state.[1][3]

-

Target Binding: The interaction of a drug with its biological target often involves specific ionic interactions. The charge state of the drug molecule, and therefore its pKa, is critical for effective binding and pharmacological activity.[2]

For methyl 3-nitro-L-phenylalaninate derivatives, the primary ionizable groups are the α-amino group and, depending on the specific derivatization, potentially other functional groups introduced to the molecule. The presence of the electron-withdrawing nitro group on the phenyl ring is expected to have a significant impact on the pKa of the α-amino group.

Factors Influencing the pKa of Methyl 3-nitro-L-phenylalaninate Derivatives

The pKa of a functional group is not an immutable constant but is influenced by the molecule's overall electronic and steric environment. For methyl 3-nitro-L-phenylalaninate and its derivatives, several factors come into play:

-

Inductive Effects: The strongly electron-withdrawing nitro group (-NO2) will decrease the electron density on the phenyl ring and, through inductive effects, on the rest of the molecule. This will stabilize the protonated form of the α-amino group, making it a stronger acid (i.e., having a lower pKa) compared to the unsubstituted methyl L-phenylalaninate.[6] The position of other substituents on the phenyl ring will further modulate this effect. Electron-withdrawing groups will generally lower the pKa, while electron-donating groups will raise it.[6][7]

-

Resonance Effects: The nitro group's ability to delocalize electron density through resonance can also influence the acidity of other parts of the molecule, particularly if other substituents that can participate in resonance are present on the phenyl ring.[7][8]

-

Steric Effects: Bulky substituents near the ionizable group can hinder its solvation, which can affect its acidity. This is often referred to as the "ortho-effect" in substituted benzoic acids and can lead to unpredictable pKa shifts.[9]

-

Intramolecular Hydrogen Bonding: The presence of functional groups capable of forming intramolecular hydrogen bonds with the ionizable group can stabilize one form (protonated or deprotonated) over the other, thereby shifting the pKa.[10]

PART I: Experimental Determination of pKa Values

The experimental determination of pKa remains the gold standard for accuracy. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

A. Potentiometric Titration

This classical method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting pH change with a calibrated pH electrode.[11][12][13] The pKa is determined from the inflection point of the resulting titration curve.[14]

-

Preparation of Solutions:

-

Prepare a standard solution of the methyl 3-nitro-L-phenylalaninate derivative of known concentration (typically 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).[13]

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). Ensure the base solution is carbonate-free.[13]

-

Use a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[11]

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa range.[11]

-

-

Titration Procedure:

-

Place a known volume of the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.

-

Purge the solution with an inert gas like nitrogen to remove dissolved CO2.[11]

-

Add small, precise increments of the titrant (acid or base) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Constant Ionic Strength: Maintaining a constant ionic strength minimizes changes in the activity coefficients of the ions in solution, ensuring that the measured pH changes are due to the protonation/deprotonation of the analyte.[11]

-

Inert Atmosphere: Removing dissolved CO2 is crucial, as it can react with the titrant (if it's a base) and introduce errors in the determination of the equivalence point.[13]

-

Thermostatted Vessel: The pKa is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.

Caption: Workflow for pKa determination by potentiometric titration.

B. UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the ionization center, as the UV-Vis absorbance spectrum will change with pH.[16] It requires smaller amounts of sample and can be used for less soluble compounds than potentiometric titration.[13]

-

Preparation of Solutions:

-

Prepare a stock solution of the analyte in a suitable solvent (e.g., DMSO or methanol).[16]

-

Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the estimated pKa.

-

-

Spectral Acquisition:

-

For each buffer solution, add a small, constant amount of the analyte stock solution to a cuvette.

-

Record the UV-Vis spectrum (e.g., from 220 to 500 nm) for each pH value.

-

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly with pH.

-

Plot the absorbance at these wavelengths against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[12][17]

-

The pKa can be calculated by fitting the data to the Henderson-Hasselbalch equation adapted for spectrophotometry.[18]

-

-

Use of Buffers: A series of buffers is used to precisely control the pH of the sample solutions, allowing for the systematic observation of absorbance changes as a function of pH.

-

Constant Analyte Concentration: Keeping the total concentration of the analyte constant across all pH values is critical to ensure that changes in absorbance are solely due to the shift in the equilibrium between the protonated and deprotonated forms.[18]

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

PART II: Computational Prediction of pKa Values

While experimental methods provide the most accurate pKa values, computational approaches are invaluable for predicting the pKa of virtual compounds, prioritizing synthetic targets, and understanding the electronic factors that govern acidity.[19]

A. Quantum Mechanical (QM) Methods

First-principles QM methods, particularly Density Functional Theory (DFT), can be used to calculate the Gibbs free energy change (ΔG) of the deprotonation reaction in solution, from which the pKa can be derived.[10][20]

-

Geometry Optimization:

-

Frequency Calculations:

-

Perform frequency calculations on the optimized structures to obtain the thermal corrections to the Gibbs free energy.

-

-

pKa Calculation:

-

Calculate the pKa using the following equation: pKa = (G(A⁻) + G(H⁺) - G(HA)) / (2.303 * RT) where G(X) is the Gibbs free energy of species X in solution, R is the gas constant, and T is the temperature.

-

The Gibbs free energy of the proton in solution, G(H⁺), is a known, albeit challenging to calculate accurately, value that depends on the theoretical method and solvation model used.[23]

-

-

Continuum Solvation Models: These models approximate the solvent as a continuous medium with a given dielectric constant, which is a computationally efficient way to account for the significant effect of the solvent on the energetics of the charged and neutral species.[10][21]

-

Isodesmic Reactions: To improve accuracy and cancel out systematic errors, it is often beneficial to use an isodesmic reaction scheme, where the pKa of the unknown compound is calculated relative to a structurally similar compound with a known experimental pKa.[21]

Caption: Workflow for computational pKa prediction using QM methods.

B. Quantitative Structure-Activity Relationship (QSAR) and Machine Learning

QSAR models and machine learning algorithms can predict pKa values based on a set of calculated molecular descriptors.[24][25] These methods are much faster than QM calculations and are suitable for large-scale virtual screening.

-

Data Collection:

-

Compile a dataset of compounds with experimentally determined pKa values that are structurally related to the target molecules.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., electronic, topological, and quantum chemical descriptors).

-

-

Model Building and Validation:

-

Use statistical methods (e.g., multiple linear regression, partial least squares) or machine learning algorithms to build a model that correlates the descriptors with the experimental pKa values.[25]

-

Rigorously validate the model using internal and external validation sets to ensure its predictive power.

-

-

Prediction:

-

Use the validated model to predict the pKa values of new methyl 3-nitro-L-phenylalaninate derivatives.

-

PART III: Data Presentation and Interpretation

A systematic presentation of pKa data is crucial for comparison and analysis.

Table of pKa Values for Hypothetical Methyl 3-nitro-L-phenylalaninate Derivatives

| Derivative (Substituent at R) | Experimental pKa (Potentiometry) | Experimental pKa (UV-Vis) | Predicted pKa (DFT) |

| H (unsubstituted) | 7.2 | 7.1 | 7.3 |

| 4-Cl | 6.8 | 6.7 | 6.9 |

| 4-OCH3 | 7.5 | 7.4 | 7.6 |

| 2-F | 6.9 | 6.8 | 7.0 |

Note: The pKa values in this table are hypothetical and for illustrative purposes only. They represent the expected trends based on the electronic properties of the substituents.

The interpretation of these values would involve correlating the observed pKa with the electronic properties (e.g., Hammett substituent constants) of the various substituents to build a deeper understanding of the structure-acidity relationships within this chemical series.

Conclusion

The determination of pKa values for methyl 3-nitro-L-phenylalaninate derivatives is a critical step in their evaluation as potential drug candidates. This guide has provided a comprehensive overview of the key experimental and computational methodologies for this purpose. By combining robust experimental techniques like potentiometric titration and UV-Vis spectrophotometry with the predictive power of computational methods, researchers can gain a thorough understanding of the ionization behavior of these compounds. This knowledge is indispensable for optimizing their ADME properties and ultimately for the successful development of new therapeutic agents.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Klan, P., et al. (2000). Development of Methods for the Determination of pKa Values. Chem. Rev., 100(1), 119-190. Available from: [Link]

-

ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 100. Available from: [Link]

-

Pion. (2023). What is pKa and how is it used in drug development?. Available from: [Link]

-

Yildirim, E., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

-

Amazon AWS. (2018). What does pKa mean and why can it influence drug absorption and excretion?. Available from: [Link]

-

Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

-

Rocaboy-Varela, A., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. J Cheminform, 15(1), 58. Available from: [Link]

-

Box, K., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Med. Chem. Lett., 3(4), 300-304. Available from: [Link]

-

Poliak, P. (2016). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Scribd. Available from: [Link]

-

Barker, L. PHARMACOLOGY 2 - PHARMACOKINETICS. Update in Anaesthesia. Available from: [Link]

-

Rahayu, I., et al. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Available from: [Link]

-

Unknown. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspect. Medicin. Chem., 1, 25-38. Available from: [Link]

-

InSilicoMinds. (2024). Determination of proton affinities and pKa values of small organic molecules. Available from: [Link]

-

Schlegel Group. (2016). Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and. Available from: [Link]

-

Işık, M., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. J. Comput. Aided Mol. Des., 32(10), 1007-1017. Available from: [Link]

-

Galano, A., et al. (2020). On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. J. Phys. Chem. A, 124(52), 11029-11040. Available from: [Link]

-

ResearchGate. Prediction of the physico-chemical properties of nitroaromatic compounds using QSPR models. Available from: [Link]

-

Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

-

Wagen, C. (2025). How to Predict pKa. Rowan. Available from: [Link]

-

Scribd. Determination of The Pka Values of An Amino Acid. Available from: [Link]

-

Nakatsuji, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7590. Available from: [Link]

-

Unknown. Pka For Amino Acids. Available from: [Link]

-

Sun, D., et al. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Available from: [Link]

-

IIT Kharagpur. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Experimental Biochemistry Virtual Laboratory. Available from: [Link]

-

PrepChem.com. Synthesis of p-nitrophenylalanine. Available from: [Link]

-

Červený, L., et al. Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids. Available from: [Link]

-

Hanson, G. R., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Anal. Chem., 94(22), 7936-7942. Available from: [Link]

-

Roura Padrosa, D., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Front. Catal., 3. Available from: [Link]

-

ResearchGate. A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Available from: [Link]

-

Roura Padrosa, D., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenyl ammonia lyase. OAK Open Access Archive - Novartis. Available from: [Link]

-

Soderberg, T. (2022). 20.4 Substituent Effects on Acidity. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

-

Reusch, W. (2020). 8.15: The Effect of Substituents on pKa. Chemistry LibreTexts. Available from: [Link]

-

Reusch, W. (2014). 8.17: The Effect of Substituents on pKa. Chemistry LibreTexts. Available from: [Link]

- Google Patents. (2009). CN101417959A - Synthesis method of L-p-nitrophenylalanine.

-

Tsai, E. W., et al. (1990). Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution. J. Pharm. Sci., 79(6), 524-529. Available from: [Link]

-

ResearchGate. New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Available from: [Link]

-

Thomas, J., et al. (2018). Protonation of Methyl Phenyl Porphyrin Isomers Using UV Spectroscopy. NSUWorks. Available from: [Link]

Sources

- 1. What is pKa and how is it used in drug development? [pion-inc.com]

- 2. drughunter.com [drughunter.com]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

- 5. resources.wfsahq.org [resources.wfsahq.org]

- 6. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CCCC 2001, Volume 66, Issue 5, Abstracts pp. 770-784 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 10. mdpi.com [mdpi.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. scispace.com [scispace.com]

- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ishigirl.tripod.com [ishigirl.tripod.com]

- 18. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 19. How to Predict pKa | Rowan [rowansci.com]

- 20. Determination of proton affinities and pKa values of small organic molecules - Insilicominds [insilicominds.com]

- 21. scribd.com [scribd.com]

- 22. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. optibrium.com [optibrium.com]

Technical Stewardship Guide: Methyl 3-nitro-L-phenylalaninate

This guide serves as an autonomous, in-depth technical resource for Methyl 3-nitro-L-phenylalaninate Hydrochloride , designed for researchers and drug development professionals.[1][2] It synthesizes chemical safety data with field-proven handling protocols, adhering to the principles of scientific integrity and self-validating experimental design.

Compound Identity & Classification

-

Chemical Name: Methyl 3-nitro-L-phenylalaninate hydrochloride[1][2]

-

Synonyms: 3-Nitro-L-phenylalanine methyl ester HCl; L-Phenylalanine, 3-nitro-, methyl ester, hydrochloride[1][2]

-

Molecular Formula:

-

Molecular Weight: 260.67 g/mol (HCl salt)

-

Field Application: Chiral building block for peptidomimetics; precursor for photo-affinity labeling reagents; non-natural amino acid scaffold in drug discovery.[1][2]

Part 1: Hazard Identification & Mechanistic Toxicology

Unlike commodity chemicals with established GHS profiles, specialized intermediates like Methyl 3-nitro-L-phenylalaninate often lack exhaustive toxicological datasets.[1][2] Therefore, safety protocols must be derived from Structure-Activity Relationships (SAR) and functional group logic.[1][2]

The "Nitro-Ester" Risk Profile

The hazard profile is governed by three structural motifs. Understanding these allows for a causal approach to safety:

-

The Nitro Group (

):-

Mechanism: Nitroaromatics can undergo enzymatic reduction to hydroxylamines and amines in vivo.[1][2] While the meta-substitution (3-nitro) is generally less reactive than para-nitro analogs regarding direct mutagenicity, it remains a moiety of concern for potential genotoxicity.[1][2]

-

Risk: Treat as a potential mutagen.[1][2] Avoid inhalation of dusts.[1][4][5][6]

-

-

The Methyl Ester (

):-

Mechanism: Rapid hydrolysis in aqueous environments (especially at physiological pH or in the presence of esterases) releases Methanol and the free amino acid.

-

Risk: Methanol toxicity (metabolic acidosis) is a secondary risk if large quantities are ingested or absorbed.

-

-

The Hydrochloride Salt (

):-

Mechanism: Upon contact with moisture (mucous membranes, eyes), the salt dissociates, creating a localized acidic environment.

-

Risk: Severe eye irritation and skin irritation (Acidic hydrolysis).

-

GHS Classification (Derived)

-

Signal Word: WARNING

-

H341: Suspected of causing genetic defects (Precautionary classification due to nitro group).

Part 2: Safe Handling Protocol (A Self-Validating System)

To ensure "Trustworthiness," the handling protocol is designed as a self-validating loop.[1][2] The researcher does not just follow steps but actively verifies the state of the material during the workflow.

The "Double-Barrier" Workflow

This system prevents exposure and degradation (hydrolysis/cyclization).[1][2]

Field Insight: Amino acid methyl esters are prone to diketopiperazine (DKP) formation (dimerization) if the free base is generated and left in solution. Always store as the HCl salt and only neutralize immediately prior to coupling reactions.

Validation Checkpoints

-

Visual Integrity: The salt should be an off-white to pale yellow powder.[1] If it appears "sticky" or translucent, it has absorbed water (hygroscopic). Action: Dry under high vacuum (

) over -

Solubility Check: Dissolve a small amount in water.[1] It should dissolve clearly and yield an acidic pH (~3-4).[1] Turbidity suggests hydrolysis to the less soluble free acid or contamination.[2]

Part 3: Emergency Response Framework

This section provides a logic-driven response plan, distinguishing between thermal decomposition (Fire) and containment (Spill).[1][2]

Firefighting Logic (NOx Hazard)

-

Critical Hazard: Thermal decomposition of nitro compounds releases Nitrogen Oxides (

) , which are insidious pulmonary irritants. Delayed pulmonary edema can occur hours after exposure.[1][2] -

Extinguishing Media: Water spray (cooling), dry chemical, or

. -

Protocol: Do not inhale smoke. If smoke is yellow/brown (

), SCBA is mandatory .

Accidental Release (Spill)

-

Solid Spill: Sweep up carefully to avoid dust generation.[1][2]

-

Wet Spill: Absorb with inert material (vermiculite).

-

Decontamination: Treat the surface with 10% aqueous Sodium Bicarbonate (

). This neutralizes the HCl and helps solubilize any hydrolyzed acid residues.

Part 4: Physicochemical Profile[1][2]

Quantitative data is summarized below. Note that specific experimental values for the 3-nitro isomer are sparse in public literature; values marked with (*) are predicted based on the non-nitro analog (Methyl L-phenylalaninate HCl) and standard nitro-group contributions.[1][2]

| Property | Value / Description | Technical Note |

| Physical State | Solid powder | Hygroscopic (protect from moisture).[1][2] |

| Color | Off-white to pale yellow | Nitro compounds often exhibit yellowing.[1][2] |

| Melting Point | ~156–160 °C | Based on non-nitro analog [1]; Nitro group may alter crystal packing. |

| Solubility | Soluble in Water, Methanol, DMSO | Free base is less water-soluble; extractable into EtOAc.[1][2] |

| pKa | ~7.0 (Amine), ~2.2 (Carboxyl) | Nitro group decreases pKa of amine via inductive effect (-I).[1][2] |

| Storage | -20°C, Inert Atmosphere | Prevents hydrolysis and oxidation.[1] |

| Incompatibility | Strong Oxidizers, Strong Bases | Bases trigger ester hydrolysis and free-base cyclization.[1][2] |

Part 5: Synthesis & Impurity Context[1][2][7][8]

Understanding the synthesis informs the researcher about potential impurities.[2]

-

Route: Nitration of L-Phenylalanine (or its ester) using

[2].[1][2][7] -

Impurities:

-

Purification Tip: If purity is suspect, recrystallization from Methanol/Ether is a standard purification method for amino acid ester hydrochlorides.

References

-

PrepChem. (n.d.).[2] Synthesis of p-nitrophenylalanine. (Demonstrates nitration methodology applicable to the 3-nitro isomer). Retrieved from [Link]

-

PubChem. (2025).[2][8] Compound Summary: Methyl 3-phenyl-DL-alaninate hydrochloride (Analogous structure for physical property estimation). Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. a2bchem.com [a2bchem.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. echemi.com [echemi.com]

- 7. WO2021130163A1 - A process for the synthesis of melphalan - Google Patents [patents.google.com]

- 8. Methyl 3-phenyl-DL-alaninate hydrochloride | C10H14ClNO2 | CID 3084017 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 3-nitro-L-phenylalaninate: An Application Note and Protocol

Introduction: Methyl 3-nitro-L-phenylalaninate is a valuable synthetic intermediate in medicinal chemistry and drug development. The presence of the nitro group in the meta position of the phenyl ring offers a versatile handle for further chemical modifications, such as reduction to an amine, which can then be used to construct a wide array of molecular scaffolds.[1][2] This application note provides a detailed, two-step protocol for the synthesis of Methyl 3-nitro-L-phenylalaninate starting from the readily available amino acid, L-phenylalanine.

The synthetic strategy hinges on two classical organic reactions: Fischer esterification and electrophilic aromatic nitration. The key to achieving the desired meta-substitution is to perform the nitration on the methyl ester of L-phenylalanine. Under the strongly acidic conditions of the nitration reaction, the amino group of the phenylalanine moiety is protonated, forming an ammonium group. This positively charged group acts as a deactivating, meta-directing group, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the 3-position of the aromatic ring.

This protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step guide but also insights into the underlying chemical principles and safety considerations.

Experimental Overview

The synthesis of Methyl 3-nitro-L-phenylalaninate is performed in two main stages, as illustrated in the workflow diagram below.

Figure 1: Overall workflow for the synthesis of Methyl 3-nitro-L-phenylalaninate.

Part 1: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

This initial step involves the conversion of the carboxylic acid group of L-phenylalanine into a methyl ester via a Fischer esterification. Thionyl chloride (SOCl₂) is used as a convenient source of HCl gas in methanol, which acts as the acid catalyst.[3][4][5]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| L-Phenylalanine | ≥99% | Sigma-Aldrich |

| Methanol (Anhydrous) | ACS Grade | Fisher Scientific |

| Thionyl Chloride (SOCl₂) | ≥99% | Acros Organics |

| Diethyl Ether | ACS Grade | VWR Chemicals |

| Round-bottom flask (250 mL) | - | - |

| Reflux condenser | - | - |

| Magnetic stirrer and stir bar | - | - |

| Ice bath | - | - |

| Rotary evaporator | - | - |

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend L-phenylalanine (10.0 g, 60.5 mmol) in anhydrous methanol (100 mL).

-

Acid Catalyst Addition: Cool the suspension in an ice bath. While stirring, slowly add thionyl chloride (5.3 mL, 72.6 mmol) dropwise over 15-20 minutes. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Reflux: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Product Isolation: Add diethyl ether (100 mL) to the resulting residue and stir. The product, L-phenylalanine methyl ester hydrochloride, will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the desired product.

Part 2: Synthesis of Methyl 3-nitro-L-phenylalaninate

In this step, the L-phenylalanine methyl ester hydrochloride is subjected to electrophilic aromatic nitration. The protonated amino group directs the nitration to the meta-position.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| L-Phenylalanine Methyl Ester Hydrochloride | Synthesized in Part 1 | - |

| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Sigma-Aldrich |

| Concentrated Nitric Acid (HNO₃) | 70% | Fisher Scientific |

| Deionized Water | - | - |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR Chemicals |

| Ethyl Acetate | ACS Grade | VWR Chemicals |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - |

| Round-bottom flask (250 mL) | - | - |

| Dropping funnel | - | - |

Experimental Protocol

-

Dissolution: Carefully add concentrated sulfuric acid (50 mL) to a 250 mL round-bottom flask and cool it to 0°C in an ice-salt bath. Slowly add L-phenylalanine methyl ester hydrochloride (5.0 g, 23.2 mmol) in portions, ensuring the temperature remains below 5°C.

-

Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (2.0 mL, 31.8 mmol) to concentrated sulfuric acid (5.0 mL) while cooling in an ice bath.

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the amino acid ester over 30-45 minutes, maintaining the reaction temperature between 0 and 5°C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the progress of the reaction by TLC.

-

Quenching: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

-

Neutralization and Extraction: Neutralize the aqueous solution to a pH of approximately 8 with a saturated solution of sodium bicarbonate. Caution: This will generate CO₂ gas. Perform the neutralization slowly in a large beaker. Extract the product with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield Methyl 3-nitro-L-phenylalaninate as a solid.

Mechanism of Meta-Nitration

The regioselectivity of the nitration reaction is a direct consequence of the electronic effects of the substituent on the benzene ring.

Figure 2: Simplified mechanism of the meta-nitration of L-phenylalanine methyl ester.

Safety Precautions

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.

-

Thionyl chloride is corrosive and reacts violently with water. It is also a lachrymator.

-

The neutralization step with sodium bicarbonate will release a significant amount of carbon dioxide gas, which can cause frothing. Perform this step slowly and in a large container.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

Melting Point: Compare the observed melting point with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the nitro group.

-

Mass Spectrometry: To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (ester, nitro, amine).

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of Methyl 3-nitro-L-phenylalaninate from L-phenylalanine. By understanding the principles of Fischer esterification and directed electrophilic aromatic substitution, researchers can effectively synthesize this valuable intermediate for applications in drug discovery and development.

References

-

Boc-L-3-Nitrophenylalanine: A Strategic Choice for Chemical Synthesis. (2026, February 12). [Source Not Available][1]

-

Roura Padrosa, D., Lehmann, H., Snajdrova, R., & Paradisi, F. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. [Link][6]

- Biosynthesis of para-nitro-l-phenylalanine. (2022).

-

Synthesis method of L-p-nitrophenylalanine. (2009). Google Patents. [8]

-

Ho, T. L., & Chen, C. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Molecules, 13(1), 100-111. [Link][9]

-

Makarov, I. S., et al. (2019). Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. Nature Communications, 10(1), 3443. [Link]

-

Study on the synthesis of L-4-nitrophenylalanine. (2025, August 7). ResearchGate. [Link][10]

-

Curti, C., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Molecules, 29(1), 123. [Link][5]

- Process for esterification of amino acids and peptides. (1998).

-

Fischer Esterification-Typical Procedures. OperaChem. [Link][11]

-

Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013, January 20). YouTube. [Link][12]

-

The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Scribd. [Link][13]

-

Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 7. prepchem.com [prepchem.com]

- 8. CN101417959A - Synthesis method of L-p-nitrophenylalanine - Google Patents [patents.google.com]

- 9. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. scribd.com [scribd.com]

Application Note & Protocols: Strategic Incorporation of Methyl 3-nitro-L-phenylalaninate into Peptidomimetics for Enhanced Drug Discovery

Introduction: The Strategic Advantage of Nitro-Functionalized Peptidomimetics

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutics designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] The incorporation of unnatural amino acids is a cornerstone of peptidomimetic design, offering a vast toolkit to modulate pharmacological properties.[2][3] Among these, Methyl 3-nitro-L-phenylalaninate stands out as a particularly valuable building block. The presence of the nitro group, a strong electron-withdrawing moiety, on the phenyl ring can significantly alter the electronic and conformational properties of a peptide.[4] This modification can lead to enhanced binding affinity, improved resistance to proteolytic degradation, and novel biological activities, making it a key component in the synthesis of innovative therapeutics.[5][6]

This comprehensive guide provides detailed protocols and expert insights for the successful incorporation of Methyl 3-nitro-L-phenylalaninate into peptide backbones using both solid-phase and solution-phase synthesis methodologies. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this non-canonical amino acid to advance their therapeutic programs.

Physicochemical Properties of the Building Block

Understanding the characteristics of Methyl 3-nitro-L-phenylalaninate is crucial for its effective use in peptide synthesis. The methyl ester protects the C-terminus, while the nitro group introduces unique electronic features. For peptide synthesis, this amino acid is typically used with its N-terminus protected by either a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group.[4][7]

| Property | Value | Significance in Synthesis |

| Chemical Formula | C10H12N2O4 | Provides the elemental composition. |

| Molecular Weight | 224.21 g/mol | Essential for accurate reagent stoichiometry. |

| Appearance | Off-white to yellow crystalline solid | A quality control parameter for the starting material. |

| Solubility | Soluble in organic solvents (DMF, DCM, NMP) | Critical for ensuring homogeneous reaction conditions. |

| N-terminus Protection | Typically Boc or Fmoc | Dictates the choice of synthesis strategy (acid-labile vs. base-labile deprotection).[][9] |

| C-terminus Protection | Methyl Ester | Requires saponification if a free C-terminal acid is desired in the final peptidomimetic. |

| Side Chain Functionality | Nitro group | Electron-withdrawing, can influence peptide conformation and receptor interactions.[4] |

Synthetic Methodologies: A Tale of Two Phases

The choice between solid-phase and solution-phase synthesis depends on several factors, including the desired peptide length, scale of synthesis, and purification strategy.[10][11]

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry

SPPS is the most common method for peptide synthesis due to its efficiency, ease of automation, and simplified purification procedures.[12][13] The growing peptide chain is anchored to an insoluble resin, allowing for the use of excess reagents to drive reactions to completion, with purification at each step involving simple filtration and washing.[11]

Experimental Workflow for SPPS

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Detailed Protocol for SPPS using Fmoc-3-nitro-L-phenylalanine:

-

Resin Selection and Preparation:

-

For a C-terminal amide, a Rink Amide resin is a suitable choice.[12]

-

Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group from the resin's linker.[14]

-

Wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x) to remove residual piperidine.

-

-

Incorporation of Fmoc-3-nitro-L-phenylalanine:

-

Prepare the coupling solution: Dissolve Fmoc-3-nitro-L-phenylalanine (3 equivalents relative to resin substitution), a coupling reagent such as HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[15]

-

Rationale: HATU is a highly efficient coupling reagent, particularly for sterically hindered or modified amino acids, minimizing racemization.[16] DIPEA acts as a non-nucleophilic base to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

-

-

Peptide Chain Elongation:

-

Wash the resin with DMF (3x) and DCM (3x).

-

Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

-

Final Deprotection and Cleavage:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Wash the resin with DMF and DCM, and then dry it under vacuum.

-

Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[12][17]

-

Rationale: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. Scavengers like TIS are crucial to prevent side reactions with reactive cationic species generated during cleavage.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

-

Purification and Characterization:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptidomimetic by mass spectrometry and NMR spectroscopy.

-

Solution-Phase Peptide Synthesis (SolPSS): Precision and Scalability

SolPSS is often preferred for large-scale synthesis or for the preparation of short peptides and peptide fragments.[18][19] It allows for the purification and characterization of intermediates at each step, providing greater control over the reaction.[10]

Experimental Workflow for SolPSS

Caption: Solution-Phase Peptide Synthesis (SolPSS) Workflow.

Detailed Protocol for a Dipeptide Synthesis using Boc-3-nitro-L-phenylalanine and Methyl L-alaninate:

-

Carboxyl Group Activation:

-

Dissolve Boc-3-nitro-L-phenylalanine (1 equivalent) and a coupling reagent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) in an anhydrous solvent like DCM at 0 °C.[15]

-

Rationale: EDC is a water-soluble carbodiimide that facilitates amide bond formation with minimal side products.[15]

-

-

Coupling Reaction:

-

Add Methyl L-alaninate hydrochloride (1 equivalent) and a base such as DIPEA (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the resulting dipeptide, Boc-3-nitro-Phe-Ala-OMe, by flash column chromatography.

-

-

N-terminal Deprotection:

-

Dissolve the purified dipeptide in a solution of 50% TFA in DCM.

-

Stir for 1 hour at room temperature.

-

Remove the solvent under reduced pressure to obtain the deprotected dipeptide, H-3-nitro-Phe-Ala-OMe, as a TFA salt.

-

-

Further Elongation or C-terminal Deprotection:

-

The deprotected dipeptide can be used for further chain elongation by repeating the coupling steps.

-

To obtain the free carboxylic acid, the methyl ester can be saponified using a base like lithium hydroxide (LiOH) in a mixture of THF and water.

-

Characterization of the Final Peptidomimetic

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized peptidomimetic.

| Analytical Technique | Expected Results and Interpretation |

| RP-HPLC | A single major peak indicates high purity. The retention time will be influenced by the hydrophobicity imparted by the nitro-phenylalanine residue. |

| Mass Spectrometry (MS) | The observed mass should match the calculated mass of the target peptidomimetic. Fragmentation patterns in MS/MS can confirm the amino acid sequence. Note that nitro-containing peptides can show characteristic neutral losses (e.g., loss of O and NO) under certain MS conditions.[20][21] |

| NMR Spectroscopy | 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR experiments are used to confirm the amino acid sequence and to determine the three-dimensional solution structure of the peptidomimetic.[22][23][24][25] The aromatic protons of the 3-nitro-phenylalanine residue will show characteristic shifts in the ¹H NMR spectrum. |

Applications and Future Perspectives

The incorporation of Methyl 3-nitro-L-phenylalaninate opens up numerous avenues in drug design. The nitro group can serve as a bioisostere for other functional groups, participate in hydrogen bonding, or be chemically reduced to an amino group for further functionalization.[26][27] Peptidomimetics containing this residue have potential applications as enzyme inhibitors, receptor antagonists, and antimicrobial agents.[6][28] The altered electronic properties can also be exploited in the design of probes for studying biological systems.[29]

The continued development of novel synthetic methods and a deeper understanding of the structure-activity relationships of nitro-functionalized peptidomimetics will undoubtedly fuel future innovations in therapeutic peptide engineering.

Potential Signaling Pathway Modulation

Caption: Inhibition of a Kinase Cascade by a Nitro-Phe Peptidomimetic.

References

- MS Behavior of Nitrated Peptides. (n.d.). Google Books.

- Mastering Peptide Synthesis with High-Purity Boc-L-3-Nitrophenylalanine. (2026, February 15). BOC Sciences.

- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023, June 12). National Center for Biotechnology Information.

- Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. (n.d.). PubMed.

- Fmoc-3-nitro-L-phenylalanine. (n.d.). Chem-Impex.

- Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024, March 13). YouTube.

- Selective affinity enrichment of nitrotyrosine-containing peptides for quantitative analysis in complex samples. (n.d.). National Center for Biotechnology Information.

- Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). ACS Publications.

- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology.

- Reprogramming natural proteins using unnatural amino acids. (2021, November 26). RSC Publishing.

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). BOC Sciences.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.

- Innovative On‐Resin and in Solution Peptidomimetics Synthesis via Metal‐Free Photocatalytic Approach. (n.d.). National Center for Biotechnology Information.

- Unnatural Amino Acids for Peptide Synthesis. (n.d.). Merck Millipore.

- Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry. (2001, April 1). ACS Publications.

- Unnatural Amino Acids. (n.d.). CPC Scientific.

- Boc-3-nitro-L-phenylalanine. (n.d.). Chem-Impex.

- Electron capture dissociation mass spectrometry of tyrosine nitrated peptides. (2011, November 22). ACS Publications.

- Mass spectrometry analysis of nitrotyrosine-containing proteins. (2015, July 15). PubMed.

- High throughput synthesis of peptides and peptidomimetics. (n.d.). National Center for Biotechnology Information.

- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.

- NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). ResearchGate.

- Optimizing Peptide Coupling: Key Techniques. (n.d.). BOC Sciences.

- Peptide Synthesis. (2025, October 5). Bio-protocol.

- Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride. (2023, October 19). MDPI.

- The Concept of Peptide Synthesis in Pharmaceutical Organic Chemistry to Synthesize Peptidomimetics: A Mini Review. (2024, December 19). ResearchGate.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.

- Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor. (n.d.). National Center for Biotechnology Information.

- Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. (2019, April). Nature.

- Practical Protocols for Solid-Phase Peptide Synthesis 4.0. (n.d.). National Center for Biotechnology Information.

- Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis. (n.d.). National Center for Biotechnology Information.

- Solid Phase Peptide Synthesis Process and Applications 2025. (2025, May 16). Neuland Labs.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.

- iNitro-Tyr: Prediction of Nitrotyrosine Sites in Proteins with General Pseudo Amino Acid Composition. (2014, August 14). PLOS ONE.

- Detailed process of Solution Phase Peptide Synthesis. (n.d.). ResearchGate.

- A case study on the analysis of exenatide using NMR spectroscopy. (2025, November 13). Bruker.

- Amino Acid Sidechain Deprotection. (n.d.). AAPPTec.